3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazole ring: This step often involves the use of condensation reactions, where the pyrazine derivative is reacted with an imidazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: These compounds also share the imidazole ring but are fused with a pyrimidine ring.
Uniqueness
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the 1-methylpyrazol-4-yl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
887475-42-5 |
---|---|
Molecular Formula |
C10H10N6 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H10N6/c1-15-6-7(4-14-15)8-5-13-10-9(11)12-2-3-16(8)10/h2-6H,1H3,(H2,11,12) |
InChI Key |
OORZRWMVPUIEPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3N2C=CN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.